molecular formula C7H2BrClFN B2429313 4-Bromo-5-chloro-2-fluorobenzonitrile CAS No. 1349716-15-9

4-Bromo-5-chloro-2-fluorobenzonitrile

Cat. No.: B2429313
CAS No.: 1349716-15-9
M. Wt: 234.45
InChI Key: MWETUEUSVCAKPX-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring.

Safety and Hazards

“4-Bromo-5-chloro-2-fluorobenzonitrile” is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is used as a pharmaceutical and electronic intermediate , suggesting that it may interact with various biological and electronic systems.

Mode of Action

The mode of action of 4-Bromo-5-chloro-2-fluorobenzonitrile involves its interaction with these targets, leading to changes in their function or structure. The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It is used in the synthesis of heterocycles , which are involved in a wide range of biochemical processes.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. Its impact on bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion.

Result of Action

Its use in the synthesis of heterocycles suggests that it may have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, pH, and light exposure. It is recommended to store this compound in a cool place and keep the container tightly closed in a dry and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-fluorobenzonitrile. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-fluorobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWETUEUSVCAKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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